molecular formula C23H34N4O B606445 N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide CAS No. 1268709-57-4

N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide

Numéro de catalogue B606445
Numéro CAS: 1268709-57-4
Poids moléculaire: 382.552
Clé InChI: FPPVJOTXZIRXTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C23H34N4O . It is a crystalline solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group, an isopropyl group, a dimethyl group, a 1H-benzo[d]imidazol-2-yl group, and a piperidine-4-carboxamide group .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular weight of 382.552.

Applications De Recherche Scientifique

Inhibition of Microsomal Prostaglandin E2 Synthase

CAY10678 is a potent inhibitor of human and rat recombinant microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that converts the COX product PGH2 into the biologically active PGE2 . The expression of mPGES-1 is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α .

Potential Adjuvant for Immunotherapies in Melanoma

CAY10678 has shown promise as an adjuvant for immunotherapies in melanoma. It was found to be equivalent to celecoxib, a selective COX-2 inhibitor, in reinforcing anti-PD-1 treatment . The study indicates that mPGES-1 inhibitors like CAY10678 may improve immunotherapy efficacy by reducing collagen deposition and T-cell exhaustion .

Reduction of Collagen Deposition in Melanoma Tumors

CAY10678 has been shown to reduce collagen deposition in melanoma tumors . Collagen is a predominant component of the extracellular matrix that may influence the tumor immune microenvironment for cancer progression .

Reduction of T-cell Exhaustion

CAY10678 may reduce T-cell exhaustion, a state of T-cell dysfunction that arises during chronic infections and cancer . This could potentially enhance the effectiveness of immunotherapies .

Regulation of Prostaglandin Metabolites

CAY10678 can regulate the profiles of prostaglandin metabolites . This could have implications for the treatment of conditions where prostaglandins play a role, such as inflammation and pain .

Inhibition of Lipocalin-type PGDS Activity

CAY10678 has been shown to reduce lipocalin-type PGDS activity by 60% at a concentration of 50 μM . This could have potential applications in conditions where lipocalin-type PGDS plays a role .

Mécanisme D'action

CAY10678, also known as N-Cyclopentyl-1-[5,6-dimethyl-1-(1-methylethyl)-1H-benzimidazol-2-yl]-4-piperidinecarboxamide or N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide, is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.

Target of Action

The primary target of CAY10678 is the enzyme microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a bioactive lipid mediator involved in various physiological and pathological processes, including inflammation .

Mode of Action

CAY10678 acts by potently inhibiting human and rat recombinant mPGES-1 . By inhibiting mPGES-1, CAY10678 effectively blocks the conversion of the COX product PGH2 into the biologically active PGE2 . This results in a decrease in PGE2 synthesis, which can influence various biological processes, including inflammation and pain perception .

Biochemical Pathways

The primary biochemical pathway affected by CAY10678 is the cyclooxygenase (COX) pathway . Within this pathway, mPGES-1 converts the COX product PGH2 into PGE2 . By inhibiting mPGES-1, CAY10678 disrupts this conversion, leading to a decrease in PGE2 synthesis . This can have downstream effects on various physiological processes, including inflammation and pain perception .

Pharmacokinetics

It is soluble in DMF (15 mg/ml), DMSO (5 mg/ml), and ethanol (25 mg/ml) . These solubility properties can influence the compound’s bioavailability and its potential routes of administration.

Result of Action

The inhibition of mPGES-1 by CAY10678 leads to a decrease in PGE2 synthesis . This can result in reduced inflammation and pain perception, as PGE2 is a potent mediator of these processes . Additionally, CAY10678 has been shown to reduce collagen deposition and T-cell depletion, suggesting potential applications in the study of diseases such as melanoma .

Action Environment

The action of CAY10678 can be influenced by various environmental factors. For instance, the expression of mPGES-1, the target of CAY10678, is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α . Therefore, the presence of these mediators in the environment can potentially influence the efficacy of CAY10678. Additionally, the compound’s stability may be affected by storage conditions, with recommended storage at -20°C .

Propriétés

IUPAC Name

N-cyclopentyl-1-(5,6-dimethyl-1-propan-2-ylbenzimidazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O/c1-15(2)27-21-14-17(4)16(3)13-20(21)25-23(27)26-11-9-18(10-12-26)22(28)24-19-7-5-6-8-19/h13-15,18-19H,5-12H2,1-4H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPVJOTXZIRXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)N3CCC(CC3)C(=O)NC4CCCC4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide

Q & A

Q1: How does CAY10678 impact the tumor microenvironment and enhance immunotherapy response in melanoma?

A: CAY10678 is a selective inhibitor of microsomal prostaglandin E2 synthase 1 (mPGES-1). Research indicates that inhibiting mPGES-1 with CAY10678 leads to a reduction in collagen deposition within the tumor microenvironment []. Collagen, a major component of the extracellular matrix, is known to contribute to immunosuppressive conditions within the tumor. By reducing collagen, CAY10678 may help alleviate this immunosuppression. Furthermore, studies have shown that CAY10678 treatment, similar to celecoxib (a selective COX-2 inhibitor), can enhance the efficacy of anti-PD-1 therapy, highlighting its potential as an adjuvant treatment strategy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.